3,4-Diphenylaniline
Overview
Description
3,4-Diphenylaniline is an organic compound with the molecular formula C18H15N. It consists of an aniline core substituted with two phenyl groups at the 3 and 4 positions. This compound is a derivative of aniline and is known for its applications in various fields, including organic electronics and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions: 3,4-Diphenylaniline can be synthesized through several methods. One common approach involves the palladium-catalyzed amination of bromobenzene derivatives with aniline. This reaction typically requires a palladium catalyst, a base such as potassium carbonate, and a solvent like dimethylformamide. The reaction is carried out under an inert atmosphere at elevated temperatures.
Industrial Production Methods: In industrial settings, this compound is often produced through the reduction of nitrobenzene derivatives. This process involves the nitration of biphenyl followed by catalytic hydrogenation to yield the desired aniline derivative. The reaction conditions include the use of a hydrogenation catalyst such as palladium on carbon and a suitable solvent like ethanol.
Chemical Reactions Analysis
Types of Reactions: 3,4-Diphenylaniline undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinone derivatives using oxidizing agents like potassium permanganate.
Reduction: The compound can be reduced to form corresponding amines using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a catalyst.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Corresponding amines.
Substitution: Halogenated derivatives.
Scientific Research Applications
3,4-Diphenylaniline has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of various organic compounds and polymers.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development and as a pharmaceutical intermediate.
Industry: It is employed in the production of dyes, pigments, and organic electronic materials such as organic light-emitting diodes (OLEDs) and organic photovoltaic cells.
Mechanism of Action
The mechanism by which 3,4-Diphenylaniline exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound can act as an electron donor or acceptor, facilitating charge transfer processes. In biological systems, it may interact with cellular proteins, affecting various signaling pathways and leading to its observed biological activities.
Comparison with Similar Compounds
Diphenylamine: Similar structure but lacks the additional phenyl group at the 4 position.
Triphenylamine: Contains three phenyl groups attached to the nitrogen atom.
Phenothiazine: A tricyclic compound with similar electronic properties.
Uniqueness: 3,4-Diphenylaniline is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. This makes it particularly useful in applications requiring precise control over molecular interactions and electronic characteristics.
Properties
IUPAC Name |
3,4-diphenylaniline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N/c19-16-11-12-17(14-7-3-1-4-8-14)18(13-16)15-9-5-2-6-10-15/h1-13H,19H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SGNQTSWLIUHTQZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(C=C(C=C2)N)C3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40325426 | |
Record name | 3,4-diphenylaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40325426 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
245.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
10569-67-2 | |
Record name | NSC506444 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=506444 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 3,4-diphenylaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40325426 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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